1,5-Dimethyl-1H-indazole-4-boronic acid

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1,5-Dimethyl-1H-indazole-4-boronic acid is a heteroaryl boronic acid building block, with a molecular formula of C9H11BN2O2 and a molecular weight of 190.01 g/mol. It features a 1,5-dimethyl-substituted indazole core, distinguishing it from unsubstituted or other methyl-substituted indazole boronic acids.

Molecular Formula C9H11BN2O2
Molecular Weight 190.01 g/mol
CAS No. 1262512-81-1
Cat. No. B1386928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-1H-indazole-4-boronic acid
CAS1262512-81-1
Molecular FormulaC9H11BN2O2
Molecular Weight190.01 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC2=C1C=NN2C)C)(O)O
InChIInChI=1S/C9H11BN2O2/c1-6-3-4-8-7(5-11-12(8)2)9(6)10(13)14/h3-5,13-14H,1-2H3
InChIKeyHXZJNUVDIOSKNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-1H-indazole-4-boronic acid (CAS 1262512-81-1): A Specialized Building Block for Kinase-Focused Libraries


1,5-Dimethyl-1H-indazole-4-boronic acid is a heteroaryl boronic acid building block, with a molecular formula of C9H11BN2O2 and a molecular weight of 190.01 g/mol [1]. It features a 1,5-dimethyl-substituted indazole core, distinguishing it from unsubstituted or other methyl-substituted indazole boronic acids. This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biologically relevant molecules, particularly kinase inhibitors . Computed properties include a topological polar surface area of 58.3 Ų and a LogP of approximately 1.48 [2].

Why 1,5-Dimethyl-1H-indazole-4-boronic acid Cannot Be Substituted by Generic Indazole-4-boronic Acids


The specific 1,5-dimethyl substitution pattern on the indazole ring fundamentally alters the electronic and steric properties of the boronic acid building block [1]. Compared to the unsubstituted 1H-indazole-4-boronic acid (CAS 1023595-17-6), the electron-donating methyl groups increase lipophilicity (calculated LogP of ~1.48 vs. ~0.8 for the parent) and introduce steric hindrance adjacent to the reactive boronic acid moiety, which can significantly impact reaction kinetics, yields in cross-coupling events, and the selectivity of subsequent transformations . These physicochemical differences, in turn, lead to divergent biological profiles when the fragment is elaborated into a final inhibitor, making direct substitution a risk to both a synthetic route's efficiency and the biological activity of the final compound [2].

Quantitative Differentiation Guide for 1,5-Dimethyl-1H-indazole-4-boronic acid


Enhanced Lipophilicity Relative to the Parent Indazole-4-boronic Acid

The introduction of two methyl groups at the 1 and 5 positions significantly increases the compound's calculated partition coefficient (LogP) from an estimated 0.8 for the parent 1H-indazole-4-boronic acid to approximately 1.48 for the 1,5-dimethyl analogue [1]. This change modifies the fragment's drug-likeness, potentially improving passive membrane permeability in cell-based assays when incorporated into larger molecules [1].

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Commercial Availability at a Higher Standard Purity (≥98%)

While the compound is commonly available at 95% purity from suppliers such as AKSci , it can also be sourced with a minimum purity specification of 98% (NLT 98%) from Boroncore [1]. For critical synthetic steps, particularly those sensitive to boronic acid anhydride impurities or dehalogenation by-products, starting with a higher purity building block can eliminate the need for pre-purification and improve the robustness of the initial coupling step.

Chemical Procurement Purity Analysis Suzuki Coupling

Derived Kinase Inhibitor Shows Moderate Lck Inhibitory Activity (Class-Level Inferrence)

A derivative synthesized from 1,5-dimethyl-1H-indazole-4-boronic acid, the 2,4-dianilino pyrimidine compound 3-({4-[(1,5-dimethyl-1H-indazol-4-yl)amino]pyrimidin-2-yl}amino)benzamide, demonstrated an IC50 of 2.8 µM against the Lck kinase in a TR-FRET assay [1]. While direct analog data is not available, this provides a baseline for the fragment's potential in medicinal chemistry. The 1,5-dimethyl substitution pattern appears in a confirmed kinase inhibitor scaffold, differentiating it from unsubstituted or differently substituted indazole boronic acids whose derived products may lack this activity profile.

Kinase Inhibition Lck Immunology

Procurement-Driven Application Scenarios for 1,5-Dimethyl-1H-indazole-4-boronic acid


Fragment-Based Drug Discovery (FBDD) Library Design for Kinase Targets

The unique 1,5-dimethyl substitution pattern, with its calculated LogP of 1.48, renders this boronic acid a superior fragment for FBDD libraries targeting the ATP-binding pocket of lipid and tyrosine kinases [1]. This fragment, when elaborated via its boronic acid handle, can fill hydrophobic pockets that an unsubstituted indazole fragment (LogP ~0.8) cannot. A known derivative of the fragment has shown activity against Lck kinase, a target in T-cell mediated diseases [2]. Procuring this specific fragment therefore biases a screening library towards a kinase-active chemical space.

Synthesis of 1,5-Dimethylindazole-Based Inhibitor Series via Parallel Chemistry

For a structure-activity relationship (SAR) program exploring the 1,5-dimethylindazole pharmacophore, purchasing this building block in high purity (≥98%) is critical for a reliable parallel synthesis workflow [3]. Using lower-purity material (95%) for a key Suzuki-Miyaura coupling to the scaffold may introduce impurities that necessitate post-reaction purification of each library member. Standardizing on the higher-purity lot from the outset directly increases the analytical integrity of the final SAR table and reduces the rate of false structure-activity data.

Replacement of Hydroxyindazole in a Lead Optimization Program

If a lead compound contains a 4-hydroxyindazole or 4-aminoindazole moiety with poor oral bioavailability, the 4-boronic acid of this compound can be used as a late-stage diversification point via Suzuki coupling to introduce substituted aryl groups. The proximal methyl group at C5 on the indazole provides a controlled amount of steric hindrance to the boronic acid, which can be advantageous for tuning the chemoselectivity of a Suzuki reaction in a complex, functionalized substrate where the unsubstituted analog may react too rapidly or promiscuously [4].

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